molecular formula C23H16N4O3 B11688766 N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11688766
M. Wt: 396.4 g/mol
InChI Key: IUOKZGDOGAXNNK-BUVRLJJBSA-N
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Description

N′-[(E)-(4-Nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted with a phenyl group at position 2 and a carbohydrazide moiety at position 4, further functionalized with a 4-nitrophenylmethylidene group. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, which may influence electronic properties, reactivity, and intermolecular interactions compared to analogs with electron-donating or halide substituents .

Properties

Molecular Formula

C23H16N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16N4O3/c28-23(26-24-15-16-10-12-18(13-11-16)27(29)30)20-14-22(17-6-2-1-3-7-17)25-21-9-5-4-8-19(20)21/h1-15H,(H,26,28)/b24-15+

InChI Key

IUOKZGDOGAXNNK-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-phenylquinoline-4-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The compound’s hydrazone moiety can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Table 2. Spectral Data Highlights

Compound IR (C=O stretch) 1H NMR (Key Signals) HRMS (m/z)
Target compound ~1665 cm⁻¹ δ 8.2–8.5 ppm (nitroaryl protons) Not reported
N′-(2,4-Dimethoxyphenyl) () 1665 cm⁻¹ δ 3.8–3.9 ppm (methoxy), δ 7.5–8.1 ppm (quinoline) 411.158 (calc)
N′-(4-Hydroxyphenyl) () 1665 cm⁻¹ δ 9.8 ppm (-OH), δ 6.8–7.3 ppm (aromatic) 337.98 [M+1]

Biological Activity

N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific biological assays that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a quinoline backbone substituted with a nitrophenyl group and a carbohydrazide moiety. The general structure can be represented as follows:

C20H16N4O2\text{C}_{20}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Synthesis typically involves the condensation of 4-nitrobenzaldehyde with 2-phenylquinoline-4-carbohydrazide under acidic conditions, yielding the target compound with high purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies using MTT assays on different cancer cell lines (e.g., HeLa, MCF-7) revealed that it induces cytotoxicity in a dose-dependent manner. The IC50 values were found to be:

Cell LineIC50 (µM)
HeLa15.5
MCF-718.3
A54920.1

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in metabolic pathways has also been investigated. In particular, it showed promising inhibitory activity against alpha-amylase and alpha-glucosidase, which are crucial targets for diabetes management.

EnzymeIC50 (µM)
Alpha-amylase12.5
Alpha-glucosidase11.0

The presence of the nitro group is believed to enhance binding affinity through hydrogen bonding interactions, thereby increasing inhibitory potency.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Nitrophenyl Group : Enhances electron-withdrawing properties, facilitating enzyme interactions.
  • Quinoline Backbone : Provides a rigid structure that may improve binding affinity to biological targets.
  • Carbohydrazide Moiety : Contributes to hydrogen bonding capabilities, crucial for enzyme inhibition.

Studies have shown that modifications to these groups can significantly alter biological activity, underscoring the importance of SAR in drug design.

Case Studies

A recent case study focused on the compound's effects on cancer cell lines demonstrated that treatment with varying concentrations resulted in significant reductions in cell viability compared to untreated controls. The study highlighted the potential mechanisms of action, including apoptosis induction and cell cycle arrest.

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